

Technical Support Center: DPM-1001 Trihydrochloride In Vivo Efficacy

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Compound of Interest

Compound Name: *DPM-1001 trihydrochloride*

Cat. No.: *B11934143*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of **DPM-1001 trihydrochloride**.

Troubleshooting Guides

Researchers may encounter challenges when working with **DPM-1001 trihydrochloride** in live animal models. The following table outlines potential issues, their likely causes, and recommended solutions to enhance experimental outcomes.

Issue	Potential Cause(s)	Recommended Solution(s)
Low Bioavailability or Efficacy	<ul style="list-style-type: none">- Poor Solubility: The compound may not be fully dissolved in the vehicle, leading to inconsistent dosing.- Suboptimal Formulation: The chosen vehicle may not be ideal for absorption via the selected administration route.- Compound Instability: The compound may degrade in the formulation over time.	<ul style="list-style-type: none">- Optimize Formulation: Experiment with different solvent systems. For oral administration, consider formulations with penetration enhancers. For intraperitoneal injection, ensure the solution is sterile and isotonic.- Fresh Preparation: Always prepare the working solution fresh on the day of use to minimize degradation.^[1]- Route of Administration: If oral bioavailability is low despite formulation optimization, consider intraperitoneal administration, which has been shown to be effective.^{[1][2]}
Precipitation of Compound in Formulation	<ul style="list-style-type: none">- Incorrect Solvent Ratio: The proportion of co-solvents may be insufficient to maintain solubility.- Temperature Changes: The formulation may be sensitive to temperature fluctuations, causing the compound to fall out of solution.- pH of the Solution: The pH of the final formulation might affect the solubility of the trihydrochloride salt.	<ul style="list-style-type: none">- Adjust Solvent Ratios: Increase the proportion of solubilizing agents like DMSO or PEG300. However, keep the DMSO concentration low (ideally below 2%) if the animal shows signs of weakness.^[2]- Use of Heat/Sonication: Gentle heating and/or sonication can aid in dissolution, especially for suspended solutions.^[1]- pH Adjustment: Ensure the final pH of the formulation is compatible with the compound's solubility.

Observed Animal Distress or Toxicity	<ul style="list-style-type: none">- Vehicle Toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals.- Compound-Related Toxicity: The dose may be too high, or the compound may have off-target effects.	<ul style="list-style-type: none">- Reduce Solvent Concentration: Minimize the concentration of potentially toxic solvents like DMSO in the final formulation.^[2]- Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor Animal Health: Closely monitor the animals for any signs of distress, and adjust the protocol accordingly.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Formulation Preparation for In Vivo Studies

The following are established protocols for preparing **DPM-1001 trihydrochloride** for in vivo administration. It is recommended to prepare a stock solution first, which can then be used to make the final working solution.

Stock Solution Preparation:

- Prepare a stock solution of **DPM-1001 trihydrochloride** in DMSO. A concentration of 25.0 mg/mL is a common starting point.^[1]

Working Solution Preparation (for a target concentration of 2.5 mg/mL):^[1]

- Protocol 1: Clear Solution for Oral or Intraperitoneal Injection
 - Take 100 µL of the 25.0 mg/mL DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly.

- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to reach a final volume of 1 mL.
- Protocol 2: Clear Solution with SBE- β -CD
 - Take 100 μ L of the 25.0 mg/mL DMSO stock solution.
 - Add 900 μ L of a 20% SBE- β -CD solution in saline and mix until clear.
- Protocol 3: Suspended Solution for Oral or Intraperitoneal Injection
 - Take 100 μ L of the 25.0 mg/mL DMSO stock solution.
 - Add 900 μ L of corn oil.
 - Use ultrasonic treatment to create a uniform suspension.

Note: Always prepare the working solution fresh on the day of administration to ensure stability and efficacy.^[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DPM-1001?

A1: DPM-1001 is a potent and specific non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).^{[2][3]} PTP1B is a negative regulator of insulin and leptin signaling pathways.^{[3][4]} By inhibiting PTP1B, DPM-1001 enhances these signaling pathways, which can lead to anti-diabetic and anti-obesity effects.^[4] Additionally, DPM-1001 is a highly selective copper chelator and has shown efficacy in animal models of Wilson's disease by promoting the excretion of excess copper.^{[5][6]}

Q2: What is a typical effective dose of DPM-1001 in mice?

A2: In studies on diet-induced obesity in mice, a dose of 5 mg/kg administered once daily via oral or intraperitoneal routes has been shown to be effective.^{[1][2]} This dosing regimen resulted in weight loss and improved glucose tolerance and insulin sensitivity.^{[1][2]}

Q3: Is DPM-1001 orally bioavailable?

A3: Yes, DPM-1001 is described as an orally bioavailable inhibitor of PTP1B.[\[4\]](#)[\[7\]](#) This property makes it a promising candidate for therapeutic development.

Q4: How should DPM-1001 be stored?

A4: For long-term storage, DPM-1001 powder should be kept at -20°C. For short-term storage, 0-4°C is acceptable. Stock solutions in solvent can be stored at -80°C for up to one year.

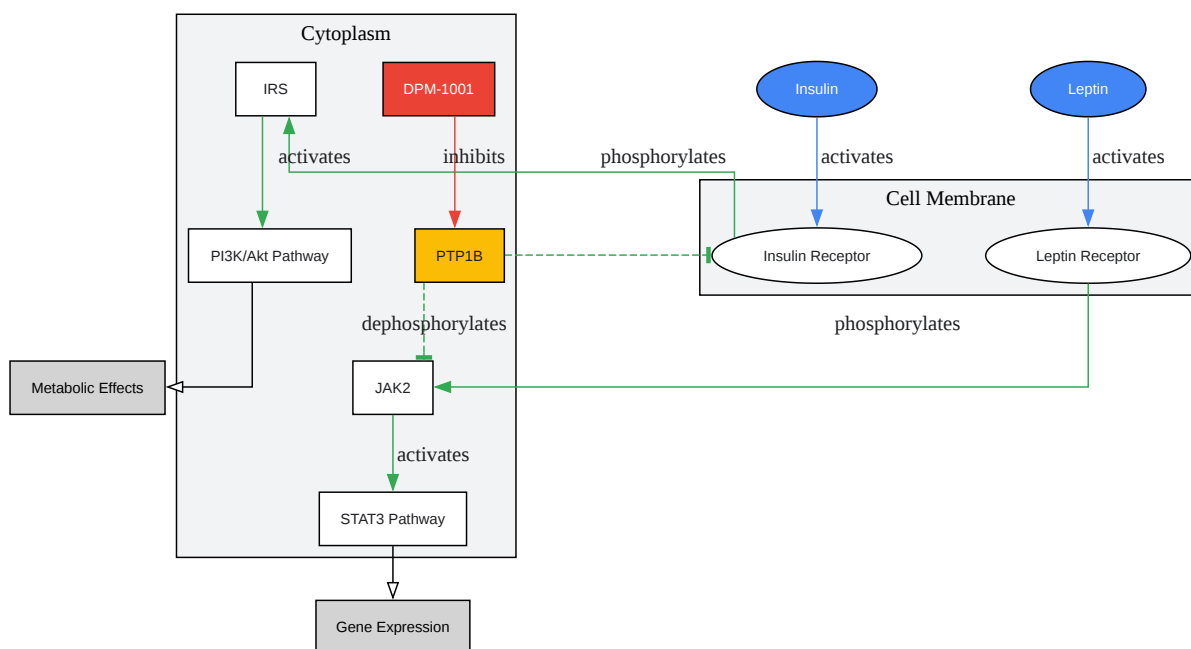
Q5: What are the known applications of DPM-1001 in preclinical research?

A5: DPM-1001 has been investigated in preclinical models for its potential therapeutic effects in several areas, including:

- Diabetes and Obesity: By improving insulin and leptin signaling.[\[4\]](#)
- Wilson's Disease: Due to its copper-chelating properties.[\[5\]](#)[\[8\]](#)
- Cancer: It has been shown to slow the growth of breast tumors and reduce metastasis in mice.[\[3\]](#)

Visualizations

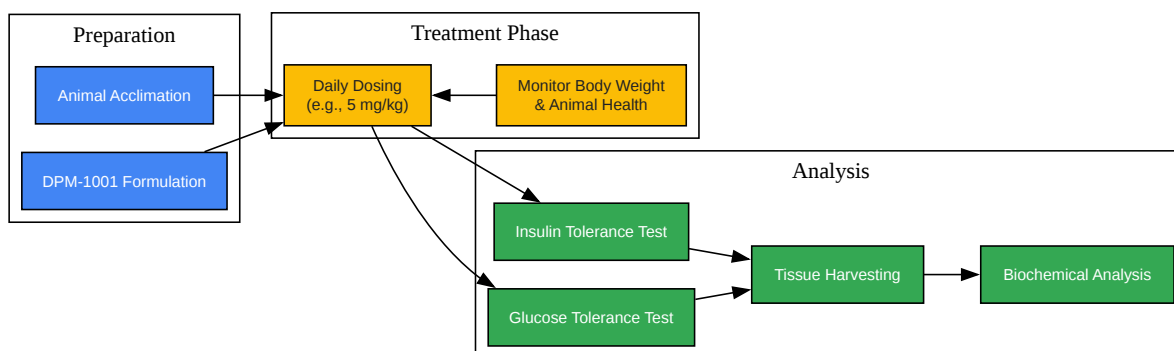
Signaling Pathway of DPM-1001



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Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing DPM-1001 in vivo efficacy in mice.

Troubleshooting Logic for Low Efficacy

Caption: A logical approach to troubleshooting low in vivo efficacy of DPM-1001.

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